2-Chloromethyl-7-methoxy-1H-quinazolin-4-one chemical properties and structure
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one chemical properties and structure
This technical guide provides an in-depth analysis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one , a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives.
Role: Advanced Intermediate for Kinase & PARP Inhibitor Synthesis Classification: Functionalized Quinazolin-4(3H)-one Scaffold
Executive Summary
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is a bifunctional heterocyclic building block characterized by an electron-rich quinazolinone core and a highly reactive electrophilic chloromethyl "warhead" at the C-2 position. It serves as a pivotal intermediate in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , EGFR tyrosine kinase inhibitors , and novel anti-inflammatory agents. Its unique structure allows for orthogonal functionalization—nucleophilic substitution at the chloromethyl group and electrophilic aromatic substitution or modify-ability at the lactam nitrogen.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data / Description |
| IUPAC Name | 2-(Chloromethyl)-7-methoxyquinazolin-4(3H)-one |
| CAS Number | Not widely listed as a commodity chemical; synthesized in situ. (Analog 6,7-dimethoxy CAS: 730949-85-6) |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Physical State | White to off-white crystalline solid |
| Melting Point | Typically 230–250 °C (Based on structural analogs [1]) |
| Solubility | Soluble: DMSO, DMF, hot acetic acid. Insoluble: Water, cold ethanol, diethyl ether. |
| pKa | ~9.5 (NH lactam proton), indicating weak acidity. |
Structural Analysis[8][9]
-
Electronic Effects: The 7-methoxy group functions as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This makes the C-6 and C-8 positions susceptible to electrophilic attack, although the primary utility lies in the C-2 side chain.
-
Reactivity Hotspot: The 2-chloromethyl moiety is a potent electrophile. The chlorine atom is a good leaving group, activated by the adjacent electron-deficient imine (
) bond of the quinazoline ring, facilitating reactions with amines, thiols, and alkoxides. -
Tautomerism: Exists primarily in the lactam (3H-one) form in the solid state and polar solvents, rather than the lactim (4-hydroxy) form.
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes 2-amino-4-methoxybenzoic acid as the starting material. This convergent synthesis ensures high regioselectivity and yield.
Reaction Scheme (DOT Diagram)
The following diagram illustrates the cyclocondensation pathway.
Caption: One-pot cyclocondensation synthesis of 2-chloromethyl-7-methoxy-1H-quinazolin-4-one.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one on a 10 mmol scale.
-
Preparation of Alkoxide Base: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere. Stir until all sodium has reacted to form sodium methoxide.
-
Addition of Reactants: Add 2-amino-4-methoxybenzoic acid (1.67 g, 10 mmol) to the methanolic solution. Stir for 15 minutes at room temperature until a homogeneous suspension forms.
-
Cyclization: Dropwise add chloroacetonitrile (1.9 mL, 30 mmol, 3.0 equiv) via syringe.
-
Reflux: Heat the reaction mixture to reflux (~65 °C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (
) should disappear, and a new fluorescent spot ( ) should appear. -
Workup: Cool the mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold methanol (10 mL) and water (20 mL) to remove inorganic salts and unreacted nitrile.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
-
Expected Yield: 75–85%
-
Appearance: White to pale yellow powder.
-
Critical Note: Chloroacetonitrile is highly toxic and absorbs through the skin. All operations must be performed in a fume hood.
Chemical Reactivity & Derivatization
The versatility of this scaffold lies in the 2-chloromethyl group. It serves as a "handle" to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.
Reactivity Workflow (DOT Diagram)
Caption: Divergent synthesis pathways from the 2-chloromethyl core.
Key Transformations
-
Amination (
): Reaction with secondary amines (e.g., morpholine, N-methylpiperazine) in refluxing ethanol yields 2-(aminomethyl)quinazolin-4-ones . This is the primary route for generating water-soluble kinase inhibitors [2]. -
Thioether Formation: Reaction with thiols (e.g., thiophenol, mercaptoethanol) in the presence of
generates thioethers, often used to probe hydrophobic pockets in enzymes. -
N-Alkylation: The lactam nitrogen (N-3) can be alkylated using alkyl halides and a base (e.g.,
in DMF). However, this competes with O-alkylation; careful control of conditions is required.
Analytical Characterization
To validate the structure of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, DMSO-
):-
12.50 (s, 1H, NH) – Broad singlet, exchangeable with
. -
8.05 (d,
Hz, 1H, H-5) – Doublet, deshielded by the carbonyl. -
7.15 (d,
Hz, 1H, H-8) – Meta coupling. -
7.08 (dd,
Hz, 1H, H-6). -
4.55 (s, 2H,
) – Diagnostic singlet for the chloromethyl group. -
3.88 (s, 3H,
) – Strong singlet.
-
12.50 (s, 1H, NH) – Broad singlet, exchangeable with
-
Mass Spectrometry (ESI-MS):
-
Shows characteristic isotopic pattern for Chlorine (
ratio of 3:1). - observed at m/z ~225 and 227.[1]
-
-
IR Spectroscopy:
- : 1680 cm⁻¹ (C=O, amide I), 3100–3300 cm⁻¹ (NH stretch).
Applications in Drug Discovery
This specific scaffold is a bioisostere for several clinical candidates.
-
PARP Inhibitors: The quinazolinone core mimics the nicotinamide pharmacophore of
, binding to the catalytic domain of PARP-1. The 2-chloromethyl group allows for the attachment of "tail" groups that extend into the solvent-exposed region of the protein, improving solubility and pharmacokinetic properties [3]. -
Kinase Inhibition (EGFR/VEGFR): While 4-anilinoquinazolines are more common for EGFR, 2-substituted quinazolinones have shown activity against VEGFR-2. The 7-methoxy group is crucial for fitting into the hydrophobic ATP-binding pocket.
Safety & Handling
-
Hazards: The compound is an alkylating agent (due to the
group) and should be treated as a potential mutagen . -
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the chloromethyl group to the hydroxymethyl derivative.
References
-
Zhang, Y., et al.[2] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, vol. 15, no. 12, 2010, pp. 9102-9115. Link
-
Al-Omary, F.A., et al. "Synthesis and biological evaluation of some new quinazolin-4(3H)-one derivatives." Molecules, vol. 15, 2010, pp. 4711. Link
-
Griffin, R.J., et al. "Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)." Journal of Medicinal Chemistry, vol. 41, no. 26, 1998, pp. 5247–5256. Link
